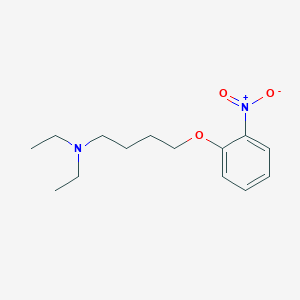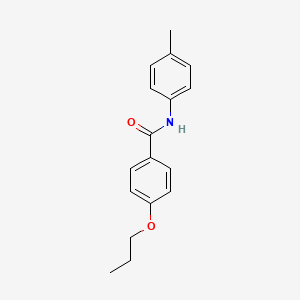
N,N-diethyl-4-(2-nitrophenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-(2-nitrophenoxy)-1-butanamine, commonly known as O-2694, is a synthetic compound that belongs to the family of phenylethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, a subtype of the serotonin receptor that is involved in various physiological and pathological processes. O-2694 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders.
Wirkmechanismus
O-2694 acts as a potent and selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by O-2694 leads to the activation of various intracellular signaling pathways, including the phospholipase C and the protein kinase C pathways. These pathways are involved in the regulation of various physiological processes, such as neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
O-2694 has been shown to produce a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal excitability, and gene expression. It has been reported to increase the release of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, in different brain regions. O-2694 has also been shown to increase the excitability of neurons in the prefrontal cortex and the hippocampus, two brain regions that are involved in various cognitive processes. Additionally, O-2694 has been reported to alter the expression of various genes that are involved in the regulation of synaptic plasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of O-2694 is its high selectivity for the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor subtype in various physiological and pathological processes. Additionally, O-2694 has a long half-life, which allows for prolonged activation of the 5-HT2A receptor. However, one of the limitations of O-2694 is its relatively low potency compared to other 5-HT2A receptor agonists, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on O-2694. One area of interest is the development of novel drugs that target the 5-HT2A receptor for the treatment of neuropsychiatric disorders. O-2694 may serve as a valuable lead compound for the development of such drugs. Another area of interest is the study of the role of the 5-HT2A receptor in various physiological and pathological processes, such as learning and memory, neuroprotection, and neuroinflammation. Finally, the development of new synthesis methods and purification techniques for O-2694 may improve its purity and yield, which could facilitate its use in various experimental settings.
Synthesemethoden
The synthesis of O-2694 involves a multi-step process that starts with the reaction between 2-nitrophenol and diethylamine to form N,N-diethyl-2-nitrophenol. This compound is then reacted with 1-bromobutane in the presence of a base to yield N,N-diethyl-4-(2-nitrophenoxy)-1-butanamine. The purity and yield of O-2694 can be improved by using various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
O-2694 has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Its high selectivity for the 5-HT2A receptor makes it a promising candidate for the development of novel drugs that target this receptor subtype. O-2694 has also been used as a research tool to study the role of the 5-HT2A receptor in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-(2-nitrophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-15(4-2)11-7-8-12-19-14-10-6-5-9-13(14)16(17)18/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCJNOHOPGLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B5053311.png)

![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)
![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)

![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
![N-phenyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B5053387.png)
![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)
![N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B5053400.png)
![2,4-dichloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5053405.png)